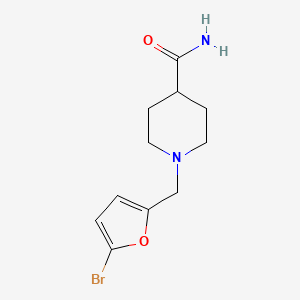

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c12-10-2-1-9(16-10)7-14-5-3-8(4-6-14)11(13)15/h1-2,8H,3-7H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCCNSBFWZXRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide typically involves the following steps:

Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromofuran.

Formation of Bromofuran Intermediate: The 5-bromofuran is then reacted with a suitable alkylating agent to form the 5-bromofuran-2-ylmethyl intermediate.

Piperidine Derivative Formation: The intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final product, 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The bromofuran moiety can be oxidized under suitable conditions to form corresponding furanones.

Reduction: The compound can be reduced to form the corresponding piperidine derivatives with reduced functional groups.

Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of furanones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.

Mechanism of Action

The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound’s key distinguishing feature is the 5-bromofuran-2-ylmethyl group. Below is a comparison with similar piperidine-4-carboxamide derivatives:

Key Observations :

- The bromine atom in the target compound may enhance binding affinity through halogen bonding, as seen in HCV inhibitors with chloro substituents .

- The furan ring’s oxygen atom could engage in hydrogen bonding, contrasting with oxazole’s nitrogen .

- Compared to indole derivatives, the target compound’s smaller furan system may reduce steric hindrance, improving receptor accessibility.

Hypotheses for the Target Compound :

- The bromofuran group may improve protease inhibition compared to non-halogenated analogs (e.g., methyl or methoxy substituents).

- Flexibility from the methylene linker could enhance conformational adaptability in binding pockets.

Physicochemical Properties

- Solubility : The carboxamide group improves aqueous solubility relative to ester or ether analogs.

- Metabolic Stability : Bromine may slow oxidative metabolism, extending half-life compared to methyl or fluoro substituents .

Biological Activity

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a piperidine core with a bromofuran moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Structural Characteristics

The compound's structure can be described as follows:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- Bromofuran Moiety : A five-membered oxygen-containing heterocycle with a bromine substituent.

This combination of structural elements is believed to enhance the compound's interaction with biological targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide may possess several biological activities, including:

- Antimicrobial Activity : Initial investigations suggest that the compound exhibits antimicrobial properties, which could be attributed to its ability to interact with bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Some studies have indicated that the compound may possess anticancer properties, possibly through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

The mechanism by which 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival and growth. Enzyme assays have been conducted to determine the compound’s inhibitory constants (Ki) against specific enzymes, revealing promising results.

Antimicrobial Activity

A study conducted on various derivatives of bromofuran compounds revealed that those containing the piperidine structure exhibited significant antimicrobial activity against several bacterial strains. The results suggested that the presence of the bromofuran moiety enhances the overall bioactivity of these compounds.

Anticancer Activity

Research focusing on similar compounds has shown that derivatives containing furan and piperidine structures can inhibit cancer cell proliferation effectively. For instance, a related compound demonstrated an IC50 value of 0.77 µM against multiple cancer cell lines, indicating robust anticancer activity . The structural similarity suggests that 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide may exhibit comparable potency.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various compounds structurally related to 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Contains furan and hydrazide moieties | Antitumor, COX inhibitor |

| N-(5-bromofuran)-2-(ethylamino)-N-methylacetamide | Furan ring with an ethylamino group | Antimicrobial |

| Methyl 5-bromofuran-2-carboxylate | Simple furan derivative | Antifungal |

| 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide | Piperidine core with bromofuran | Antimicrobial, anticancer potential |

Future Research Directions

Further research is warranted to explore:

- Detailed Mechanistic Studies : Understanding the exact biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.